![molecular formula C14H13FN4O2 B2545663 Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 459421-71-7](/img/structure/B2545663.png)
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been used in various applications in drug design due to its structural simplicity and versatility . For instance, it has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of TP derivatives often involves the use of copper (I) catalyzed 1,3 dipolar cycloaddition reactions . In one study, glycone and aglycone intermediates were transformed into triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids using this method . Another study reported the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate in a round bottom flask .Molecular Structure Analysis
The TP heterocycle is isoelectronic with that of purines, which means they have the same number of valence electrons and hence similar chemical properties . This structural similarity has led to the investigation of TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
The TP heterocycle has been found to be remarkably versatile, with applications reported over the years in different areas of drug design . For example, the metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties .
Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α) Production
Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Neuroprotective Activity
Some of the synthesized compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Inhibition of ER Stress, Apoptosis, and the NF-kB Inflammatory Pathway
The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
CDK2 Inhibition for Cancer Treatment
A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cytotoxic Activities Against MCF-7, HCT-116, and HepG-2
Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .
Mechanism of Action
While the specific mechanism of action for “Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is not mentioned in the search results, TP derivatives have been found to have various biological activities. For instance, some TP derivatives have been found to inhibit the proliferation of vascular endothelial cells .
Future Directions
properties
IUPAC Name |
methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-3-5-10(15)6-4-9)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWDOWKXAXDZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.